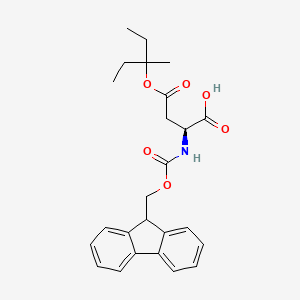

Fmoc-Asp(Ompe)-OH

Übersicht

Beschreibung

“Fmoc-Asp(Ompe)-OH” is a derivative used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction observed with both linear and branched Asp-containing peptides during Fmoc-SPPS .

Synthesis Analysis

This compound can be synthesized using Fmoc-based solid-phase synthesis of peptide thioesters . This method involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin . The self-purifying effect is achieved through the combination of N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

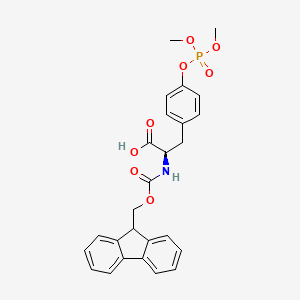

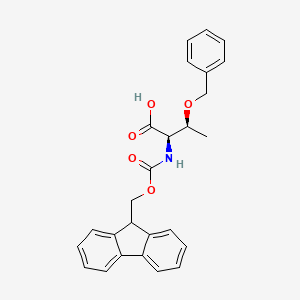

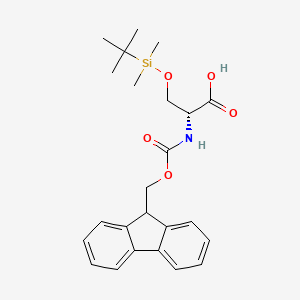

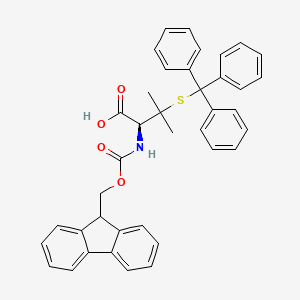

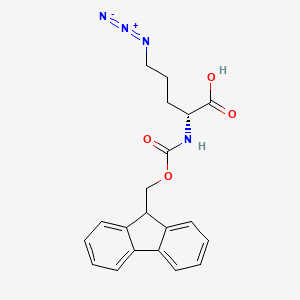

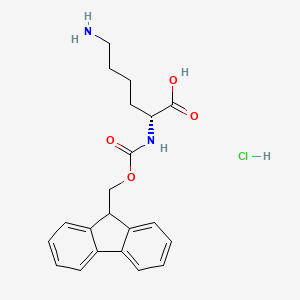

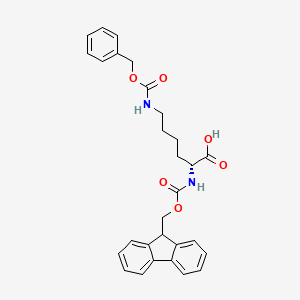

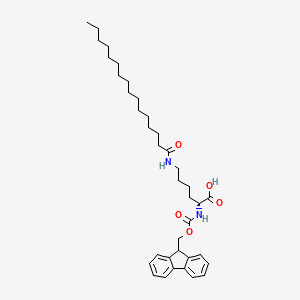

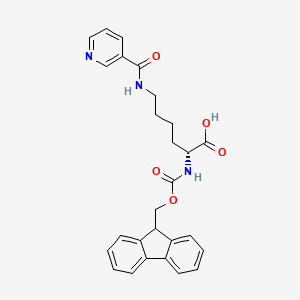

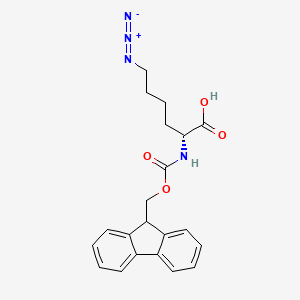

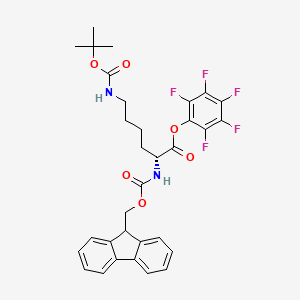

Molecular Structure Analysis

The molecular structure of this compound is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 439.51 . Its chemical formula is C₂₅H₂₉NO₆ . It should be stored at a temperature below -15°C .

Wissenschaftliche Forschungsanwendungen

Protection Against Base-Catalyzed Aspartimide Formation : Fmoc-Asp(OMpe)-OH is effective in minimizing aspartimide formation during Fmoc SPPS. This compound offers good protection against base-catalyzed aspartimide formation, leading to cleaner crude peptide products (Karlström & Undén, 1996).

Comparison with Other Derivatives : Studies comparing this compound with other aspartate protecting groups, such as Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OPhp)-OH, have demonstrated its effectiveness in minimizing aspartimide by-products in peptide synthesis (Behrendt et al., 2015).

Improved Synthesis Techniques : Enhancements in the synthesis of this compound have been reported, leading to higher yields and better crystallization conditions. This contributes to its more efficient use in peptide synthesis (Boyd & Lin, 2001).

Application in Complex Peptide Synthesis : this compound has been used in the synthesis of complex peptides, such as di-ubiquitin chains, where its role in minimizing aspartimide formation is crucial for the integrity of the final product (Kumar et al., 2010).

Use in Novel Biomedical Applications : The compound has been utilized in novel applications like peptide hydrogels, which have potential in biomedical products. Its role in these applications stems from its ability to facilitate the stable formation of peptides (Chakraborty et al., 2020).

Wirkmechanismus

Target of Action

Fmoc-Asp(Ompe)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of other amino acids and in energy production through the citric acid cycle.

Mode of Action

This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This compound is used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction

Safety and Hazards

Specific safety and hazard information for Fmoc-Asp(Ompe)-OH is not available in the search results. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

Zukünftige Richtungen

The use of Fmoc-Asp(Ompe)-OH and similar compounds in peptide synthesis is a promising area of research. Efforts are being made to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS . The application of new β-trialkylmethyl protected aspartic acid building blocks to the synthesis of peptides containing the Asp-Gly motif is being investigated .

Biochemische Analyse

Biochemical Properties

Fmoc-Asp(Ompe)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound’s ability to reduce aspartimide formation is attributed to its interaction with the enzymes and proteins that catalyze peptide bond formation. This interaction ensures the stability and integrity of the synthesized peptides, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis. By reducing aspartimide formation, this compound ensures the production of high-quality peptides, which in turn affects cellular processes that rely on these peptides for proper function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The compound binds to specific enzymes and proteins, inhibiting the formation of aspartimide and promoting the formation of stable peptide bonds. This interaction is crucial for the efficient synthesis of peptides, as it prevents unwanted side reactions and ensures the integrity of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to maintain its effectiveness in reducing aspartimide formation over extended periods. Like all chemical compounds, this compound may degrade over time, potentially affecting its ability to modulate peptide synthesis. Long-term studies have shown that the compound remains effective in reducing aspartimide formation, ensuring the production of high-quality peptides in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively reduces aspartimide formation without causing any adverse effects. At higher doses, this compound may exhibit toxic effects, potentially impacting the overall health of the animal models. It is crucial to determine the appropriate dosage to ensure the compound’s effectiveness while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. By reducing aspartimide formation, this compound ensures the efficient synthesis of peptides, which are essential for various metabolic processes. The compound’s impact on metabolic flux and metabolite levels is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in areas where peptide synthesis occurs. The compound’s ability to reduce aspartimide formation is dependent on its effective transport and distribution within the cellular environment .

Subcellular Localization

This compound is localized in specific subcellular compartments where peptide synthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound is directed to the appropriate compartments, where it can effectively modulate peptide synthesis and reduce aspartimide formation .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718532 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180675-08-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-asp(OMpe)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.